2-Methoxybenzoyl phosphate 2-Methoxybenzoyl phosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1936558
InChI: InChI=1S/C8H9O6P/c1-13-7-5-3-2-4-6(7)8(9)14-15(10,11)12/h2-5H,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C8H9O6P
Molecular Weight: 232.13 g/mol

2-Methoxybenzoyl phosphate

CAS No.:

Cat. No.: VC1936558

Molecular Formula: C8H9O6P

Molecular Weight: 232.13 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxybenzoyl phosphate -

Specification

Molecular Formula C8H9O6P
Molecular Weight 232.13 g/mol
IUPAC Name phosphono 2-methoxybenzoate
Standard InChI InChI=1S/C8H9O6P/c1-13-7-5-3-2-4-6(7)8(9)14-15(10,11)12/h2-5H,1H3,(H2,10,11,12)
Standard InChI Key XVCVXUDUTXPZSB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(=O)OP(=O)(O)O

Introduction

2-Methoxybenzoyl phosphate is an aromatic acyl phosphate derivative characterized by a methoxy-substituted benzoyl group linked to a phosphate moiety. It serves as a specialized substrate for enzymatic assays due to its unique optical properties and reactivity. Below is a detailed analysis of its structure, synthesis, properties, and applications, supported by experimental data from peer-reviewed studies.

Synthesis and Stability

The synthesis involves reacting 2-methoxybenzoyl chloride with a phosphate source. A validated method includes:

  • Preparation of 2-methoxybenzoyl chloride: Derived from 2-methoxybenzoic acid using thionyl chloride or phosphorus pentachloride .

  • Phosphorylation: Reaction with silver phosphate or tetraalkyl pyrophosphates to yield the acyl phosphate .

Critical notes:

  • The compound is moisture-sensitive and requires inert storage conditions .

  • Stability in solution varies; it decomposes in methanol to release phosphate groups, a property exploited in mechanistic studies .

Physicochemical Properties

Optical Characteristics

  • Fluorescence: Exhibits an emission band at 390 nm (excitation in near-UV), which diminishes upon hydrolysis .

  • UV-Vis Absorption:

    • λₘₐₓ (before hydrolysis): ~301 nm (ε = 2720 M⁻¹cm⁻¹)

    • Δε (after hydrolysis): 4.3× higher than benzoyl phosphate .

Comparative Kinetics in Enzymatic Assays

2-Methoxybenzoyl phosphate demonstrates superior substrate properties for acylphosphatase isoforms compared to benzoyl phosphate:

ParameterMuscular IsoenzymeOrgan Common Isoenzyme
Kₘ (μM)0.120.09
Vₘₐₓ (μmol/min/mg)8.510.2

Data indicate higher catalytic efficiency (Vₘₐₓ/Kₘ) due to enhanced enzyme-substrate affinity .

Applications in Biochemical Research

Continuous Enzymatic Assays

  • Fluorimetric assays: Real-time monitoring of acylphosphatase activity via fluorescence quenching upon hydrolysis .

  • Spectrophotometric assays: High sensitivity at 301 nm enables UV-based detection with lower substrate concentrations .

Research Gaps and Future Directions

  • Structural characterization: X-ray crystallography or NMR data are needed to confirm conformation.

  • Biological applications: Potential use in ROS-mediated signaling pathways or prodrug activation remains unexplored .

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